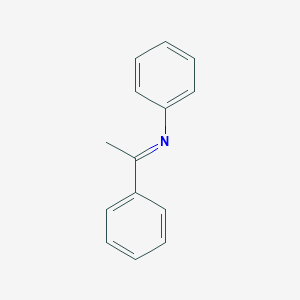

N-(1-Phenylethylidene)aniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N,1-diphenylethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-12(13-8-4-2-5-9-13)15-14-10-6-3-7-11-14/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBXWICRJSHEQJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339371 | |

| Record name | N-(1-Phenylethylidene)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1749-19-5 | |

| Record name | N-(1-Phenylethylidene)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,1-diphenylethan-1-imine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Reaction Engineering for N 1 Phenylethylidene Aniline

Traditional Condensation Reactions for N-(1-Phenylethylidene)aniline Formation

The cornerstone of this compound synthesis has traditionally been the condensation reaction between aniline (B41778) and acetophenone (B1666503). This method, while robust, is subject to equilibrium limitations and often requires harsh conditions to drive the reaction to completion.

Acid-Catalyzed Condensation of Aniline and Acetophenone

The most common approach for synthesizing this compound is the acid-catalyzed condensation of aniline and acetophenone. researchgate.net This reaction is typically carried out in the presence of a protic or Lewis acid, which plays a crucial role in activating the carbonyl group of acetophenone towards nucleophilic attack by aniline.

The acid-catalyzed formation of this compound proceeds through a well-established multi-step mechanism:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the acetophenone's carbonyl group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by Aniline: The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of the protonated acetophenone. This results in the formation of a tetrahedral intermediate known as a carbinolamine.

Proton Transfer: A proton is transferred from the nitrogen atom of the aniline moiety to the oxygen atom of the hydroxyl group within the carbinolamine intermediate. This step is often facilitated by solvent molecules.

Dehydration: The protonated hydroxyl group becomes a good leaving group (water). The lone pair of electrons on the nitrogen atom forms a double bond with the adjacent carbon, leading to the expulsion of a water molecule and the formation of a protonated imine, known as an iminium ion.

Deprotonation: A base (often the solvent or the conjugate base of the acid catalyst) removes the proton from the nitrogen atom of the iminium ion to yield the final product, this compound, and regenerate the acid catalyst.

This entire process is reversible, and the removal of water is often necessary to drive the equilibrium towards the formation of the imine product.

Solvent Effects and Reaction Optimization in Traditional Methods

The choice of solvent plays a critical role in the efficiency of the traditional condensation reaction. The solvent not only dissolves the reactants but also influences the reaction equilibrium and the stability of intermediates. A variety of solvents have been investigated to optimize the synthesis of imines. For instance, in a study on the condensation of acetylacetone with aniline, methanol was found to provide a significantly higher yield compared to other organic solvents like chloroform, ethanol, and toluene.

| Solvent | Yield (%) |

|---|---|

| Methanol | 98 |

| Ethanol | 87 |

| Toluene | 70 |

| Benzene | 76 |

| Dichloromethane (B109758) | 55 |

| Chloroform | 54 |

*This table is based on data from a study on the condensation of acetylacetone with aniline and serves as an illustrative example of solvent effects in similar condensation reactions. researchgate.net

Reaction optimization often involves the use of dehydrating agents, such as molecular sieves, to remove the water formed during the reaction and shift the equilibrium towards the product. Temperature and catalyst loading are other critical parameters that are fine-tuned to maximize the yield and purity of this compound.

Catalytic Approaches in this compound Synthesis

To overcome the limitations of traditional methods, significant research has been directed towards the development of more efficient and selective catalytic systems for the synthesis of this compound. These modern approaches often offer milder reaction conditions, higher yields, and improved atom economy.

Organocatalytic Methods for Enhanced Efficiency and Selectivity

Organocatalysis has emerged as a powerful tool in organic synthesis, providing an alternative to metal-based catalysts. For the synthesis of imines, various small organic molecules have been employed as catalysts. Recent studies have explored the use of organocatalysts to enhance the efficiency and selectivity of the synthesis of this compound. smolecule.com For example, boric acid has been investigated as a mild and environmentally friendly catalyst for the condensation of acetophenone derivatives with aldehydes under microwave conditions, suggesting its potential applicability to imine synthesis.

While detailed studies focusing solely on the organocatalytic synthesis of this compound are emerging, the broader success of organocatalysts in imine formation points towards a promising avenue for future research. Proline and its derivatives, for instance, have been effectively used in the synthesis of other imines and are known to activate carbonyl compounds towards nucleophilic attack.

Transition Metal-Catalyzed Hydroamination Reactions

Transition metal catalysis offers a distinct and highly atom-economical pathway to C-N bond formation through hydroamination reactions. While the direct condensation of aniline and acetophenone is the most common route to this compound, transition metal-catalyzed hydroamination of internal alkynes represents an alternative synthetic strategy. In principle, the hydroamination of 1-phenylpropyne with aniline could yield the target imine.

Catalysts based on late transition metals such as rhodium, iridium, and ruthenium have been extensively studied for hydroamination reactions. For instance, ruthenium-catalyzed intermolecular hydroamination of terminal alkynes with anilines has been shown to be a practical method for the synthesis of aromatic ketimines. These reactions often proceed with high regioselectivity. While a direct application to the synthesis of this compound from 1-phenylpropyne and aniline is not extensively documented, the existing literature on similar transformations suggests the feasibility of this approach. Further research in this area could unlock a novel and efficient synthetic route to this important imine.

Regioselective Mercury(I)/Palladium(II)-Catalyzed Approaches

A notable advancement in the synthesis of ketimines, including this compound, involves a regioselective Mercury(I)-catalyzed hydroamination of terminal acetylenes. nih.govresearchgate.netsemanticscholar.org This method provides an efficient route to the target compound. The subsequent Palladium(II)-catalyzed cyclization of the resulting imine can lead to the formation of 2-substituted indoles, highlighting the synthetic utility of the intermediate this compound. nih.govresearchgate.net

The synthesis of this compound via this method is achieved by reacting phenylacetylene with aniline in the presence of a Mercury(I) chloride (Hg₂Cl₂) catalyst and lithium carbonate (Li₂CO₃). nih.gov This reaction is typically carried out without a solvent. The regioselectivity of the mercury(I)-catalyzed hydroamination is a key feature, leading to the desired ketimine structure.

The proposed mechanism for the Hg(II)-catalyzed reaction, which offers insight, suggests that an aniline molecule performs a nucleophilic attack on the internal carbon of an acetylene-HgCl complex. nih.gov This is followed by conversion to an aminoalkenylmercurial(II) chloride intermediate, which then regenerates the Hg(II) catalyst through protonolysis to yield an enamine that tautomerizes to the more stable imine. nih.gov

A variety of N-arylimines have been successfully prepared using this Hg(I)-catalyzed hydroamination. The table below summarizes the synthesis of (E)-N-(1-phenylethylidene)aniline.

| Reactant 1 | Reactant 2 | Catalyst | Additive | Solvent | Reaction Time (h) | Yield (%) |

| Phenylacetylene | Aniline | Hg₂Cl₂ (5 mol%) | Li₂CO₃ (0.2 mol equiv.) | None | 4 | 85 |

| Table 1: Synthesis of (E)-N-(1-phenylethylidene)aniline via Hg(I)-catalyzed hydroamination. nih.gov |

This catalytic system demonstrates high efficiency and regioselectivity for the synthesis of this compound from readily available starting materials.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. rsc.org These advantages include dramatically reduced reaction times, often from hours to minutes, and frequently improved product yields. nih.gov The application of microwave irradiation in the synthesis of N-heterocycles and other organic compounds is well-documented, and these principles can be applied to the synthesis of this compound. rsc.org

The fundamental principle of microwave heating involves the direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. This efficient energy transfer can lead to faster reaction rates and cleaner reaction profiles. For the synthesis of imines like this compound, which typically involves the condensation of an amine and a ketone, microwave assistance can significantly expedite the water elimination step.

While specific literature detailing the microwave-assisted synthesis of this compound is not abundant, the general procedures for similar reactions provide a clear framework. For instance, the microwave-assisted synthesis of N-phenylsuccinimide from aniline and succinic anhydride is achieved in just four minutes in moderate yields without a solvent, showcasing the potential of this technique. nih.gov Similarly, microwave-assisted methods have been successfully employed for the synthesis of various anilines and indole derivatives, highlighting the broad applicability of this technology. organic-chemistry.orgnih.gov

A comparative example of a traditional reaction versus a microwave-assisted synthesis is presented below, illustrating the typical time savings.

| Reaction | Conventional Method Time | Microwave-Assisted Time |

| Synthesis of 2,3-diphenylquinoxaline | ~30 min (reflux) | 10 min |

| Synthesis of 1,2,3,4-tetrahydrocarbazole | ~3 hrs (reflux) | 15 min |

| Table 2: Comparison of reaction times for conventional and microwave-assisted synthesis. |

This green chemistry approach is not only faster but also often more energy-efficient and can be performed under solvent-free conditions, further enhancing its environmental credentials. nih.govorganic-chemistry.org

Alternative Synthetic Routes and Derivatization Strategies

Variations with Substituted Aromatic Aldehydes and Amines for this compound Derivatives

The core structure of this compound can be readily modified to generate a diverse library of derivatives by employing substituted aromatic aldehydes and amines in the condensation reaction. This modular approach allows for the systematic investigation of structure-activity relationships in various applications. The synthesis of N-benzylideneaniline derivatives, which are structurally analogous, provides a well-established precedent for these transformations. researchgate.net

By reacting cinnamaldehyde with a variety of substituted anilines, a series of Schiff bases have been synthesized with yields ranging from 53% to 91%. nih.gov The substituents on the aniline ring included halogens, methoxy, nitro, alkyl, and aryl groups at different positions, allowing for the introduction of a wide range of electronic and steric effects. nih.gov This same strategy can be directly applied to the synthesis of this compound derivatives by replacing cinnamaldehyde with acetophenone or substituted acetophenones.

The general reaction scheme involves the condensation of a primary aromatic amine with a ketone, typically under acidic or base-catalyzed conditions, or simply by heating the reactants together. The ease of this reaction makes it a versatile method for generating a large number of derivatives.

| Aniline Derivative | Aldehyde/Ketone | Resulting Derivative Class |

| Substituted Anilines | Cinnamaldehyde | Cinnamaldehyde Schiff Bases nih.gov |

| Aniline | Substituted Acetophenones | Substituted N-(1-Phenylethylidene)anilines |

| Substituted Anilines | Substituted Acetophenones | Doubly Substituted N-(1-Phenylethylidene)anilines |

| Table 3: Synthetic strategy for this compound derivatives. |

This approach is not limited to substitutions on the aniline ring; variations in the ketone component (e.g., using substituted acetophenones) would yield further derivatives with modified electronic and steric properties.

Synthesis of Halogenated this compound Derivatives

Halogenated organic compounds often exhibit unique biological activities and chemical properties. The synthesis of halogenated this compound derivatives can be achieved by utilizing halogen-substituted anilines or acetophenones as starting materials.

One approach involves the synthesis of halogenated imines by reacting a halogen-substituted carbaldehyde with various primary aromatic amines. For example, two series of halogenated imines, 2-hydroxy-5-(2'-chlorophenylazo)benzylidene anilines and 2-hydroxy-5-(4'-chlorophenylazo)benzylidene anilines, were synthesized in good yields. ijpsonline.com Although this example involves an aldehyde, the principle is directly transferable to the use of a halogenated ketone like chloroacetophenone.

Alternatively, methods for the direct halogenation of anilines can be employed to generate the necessary precursors. For instance, N,N-dialkylaniline N-oxides can be treated with thionyl halides to achieve selective para-bromination or ortho-chlorination. nih.gov These halogenated anilines can then be reacted with acetophenone to yield the desired halogenated this compound derivative.

The table below presents examples of synthesized halogenated imine derivatives, demonstrating the feasibility of incorporating halogens into the molecular structure.

| Imine Derivative | X1 | X2 |

| 2-hydroxy-5-(2'chlorophenylazo) benzylidene aniline | o-Cl | H |

| 2-hydroxy-5-(2'chlorophenylazo) benzylidene fluoroaniline | o-Cl | F |

| 2-hydroxy-5-(2'chlorophenylazo) benzylidene chloroaniline | o-Cl | Cl |

| 2-hydroxy-5-(4'chlorophenylazo) benzylidene aniline | p-Cl | H |

| 2-hydroxy-5-(4'chlorophenylazo) benzylidene fluoroaniline | p-Cl | F |

| Table 4: Examples of synthesized halogenated imine derivatives. ijpsonline.com |

The introduction of halogen atoms can significantly influence the electronic properties of the resulting imine, which can be beneficial for various applications, including as intermediates in cross-coupling reactions or as biologically active molecules. ijpsonline.comnih.gov

Spectroscopic Characterization and Advanced Analytical Techniques in the Study of N 1 Phenylethylidene Aniline

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a cornerstone for identifying the characteristic functional groups and monitoring structural changes in N-(1-Phenylethylidene)aniline.

Infrared (IR) spectroscopy is a fundamental tool for the characterization of this compound, primarily through the identification of the imine (C=N) bond. The C=N stretching vibration in imines typically appears in the region of 1690–1640 cm⁻¹. spcmc.ac.inuobabylon.edu.iq This absorption is often more intense than the C=C stretching vibration. spcmc.ac.in For this compound specifically, the C=N stretching frequency is observed at approximately 1639 cm⁻¹. The formation of the imine bond is confirmed by the disappearance of the C=O stretching band of the precursor, acetophenone (B1666503), which is typically found around 1684 cm⁻¹. hanyang.ac.kr In addition to the imine stretch, the IR spectrum of this compound and its derivatives will also display characteristic absorptions for C-H and C-C bonds within the phenyl rings. rsc.org Aromatic C-N stretching vibrations are typically observed in the 1340-1250 cm⁻¹ region. spcmc.ac.inorgchemboulder.com

Table 1: Key IR Spectral Data for the Formation of this compound

| Functional Group | Precursor (Acetophenone) Wavenumber (cm⁻¹) | Product (this compound) Wavenumber (cm⁻¹) |

| C=O Stretch | ~1684 | - |

| C=N Stretch | - | ~1639 |

Time-dependent Raman spectroscopy offers a powerful method for monitoring the synthesis of this compound in real-time and observing subtle structural alterations. This technique allows for the continuous tracking of reactant consumption and product formation.

During the formation of this compound from acetophenone and aniline (B41778), time-resolved Raman spectroscopy reveals distinct changes in the vibrational spectrum. hanyang.ac.kr The key observations include:

Disappearance of the C=O stretch: The peak corresponding to the C=O stretching mode of acetophenone at approximately 1684 cm⁻¹ diminishes over time as the reaction proceeds. hanyang.ac.kr

Emergence of the C=N stretch: Concurrently, a new peak appears and grows in intensity at around 1639 cm⁻¹, which is assigned to the C=N stretching mode of the newly formed imine. hanyang.ac.krwiley.com

Intensification of the ring C=C stretch: A notable increase in the intensity of the ring C=C stretching mode at about 1596 cm⁻¹ is also observed. hanyang.ac.kr This enhancement is attributed to the increased π-electron conjugation in the product molecule, where the two phenyl rings are linked through the -C=N- bridge. hanyang.ac.kr This delocalization of electrons strengthens the Raman signal of the ring's C=C stretching vibration.

The combination of these spectral changes provides a clear and detailed picture of the reaction progress, confirming the conversion of reactants to the this compound product. hanyang.ac.kr

Table 2: Raman Spectral Changes During the Formation of this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Observation during Reaction |

| C=O Stretch (Acetophenone) | ~1684 | Decrease in intensity |

| C=N Stretch (Product) | ~1639 | Increase in intensity |

| Ring C=C Stretch (Product) | ~1596 | Increase in intensity |

Time-Dependent Raman Spectroscopy for Reaction Monitoring and Structural Changes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural analysis of this compound and its derivatives, providing information on the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary method for confirming the structure of this compound and related compounds. slideshare.net The chemical shifts of the protons provide detailed information about their electronic environment. libretexts.org For this compound, the aromatic protons typically appear in the downfield region of the spectrum, generally between δ 7.51–7.43 ppm. The specific chemical shifts and splitting patterns of the protons on the two phenyl rings, as well as any substituents, allow for unambiguous structural assignment. For example, in derivatives of this compound, the introduction of different functional groups on the phenyl rings leads to predictable changes in the ¹H NMR spectrum, aiding in their characterization. rsc.org

Table 3: Representative ¹H NMR Chemical Shifts for this compound Derivatives

| Derivative | Proton | Chemical Shift (δ, ppm) | Multiplicity |

| (E)-N-(1-morpholino-2-phenylethylidene)aniline | Aromatic | 7.31-7.16 | m |

| Aromatic | 6.93 | t | |

| Aromatic | 6.76 | d | |

| CH₂ | 3.71 | s | |

| Morpholine CH₂ | 3.59 | t | |

| Morpholine CH₂ | 3.46 | t | |

| (E)-N-(2-(4-methoxyphenyl)-1-morpholinoethylidene)aniline | Aromatic | 7.19 | t |

| Aromatic | 7.07 | d | |

| Aromatic | 6.93 | t | |

| Aromatic | 6.84 | d | |

| OCH₃ | 3.79 | s | |

| CH₂ | 3.63 | s | |

| Morpholine CH₂ | 3.61 | t | |

| Morpholine CH₂ | 3.47 | t | |

| Note: Chemical shifts are typically referenced to a standard like tetramethylsilane (B1202638) (TMS). Data is illustrative and can vary based on solvent and experimental conditions. rsc.org |

Time-resolved ¹H NMR spectroscopy is a valuable technique for monitoring the kinetics and mechanism of reactions involving this compound, such as hydrosilylation. acs.org This method allows for the in-situ tracking of the consumption of reactants and the formation of products over time. nih.gov In the context of the hydrosilylation of this compound, time-resolved ¹H NMR can be used to monitor the disappearance of the imine starting material and the appearance of the corresponding silylamine product. us.esresearchgate.net By integrating the signals of specific protons belonging to the reactant and product, kinetic data can be obtained, providing insights into the reaction rate and mechanism. researchgate.net For instance, the consumption of the hydrosilane reagent can also be followed, offering a comprehensive view of the reaction progress. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) is a powerful spectroscopic technique used to determine the number and type of carbon atoms in an organic molecule, providing a detailed map of the carbon skeleton. savemyexams.com In a ¹³C NMR spectrum, each unique carbon environment within the molecule produces a distinct signal, with its chemical shift (δ) in parts per million (ppm) indicating its electronic environment. savemyexams.comoregonstate.edu

For this compound, ¹³C NMR analysis provides unambiguous evidence of its structure. The spectrum displays characteristic signals for the methyl, aromatic, and imine carbons. Research has reported specific chemical shifts for each carbon in the molecule, allowing for precise structural assignment. researchgate.net The imine carbon (C=N), for instance, appears as a distinct downfield signal, a hallmark of this functional group. researchgate.net The various aromatic carbons of the two phenyl rings are resolved, and their positions are influenced by their substitution and proximity to the imine nitrogen. researchgate.net

The detailed ¹³C NMR spectral data for this compound are presented below. researchgate.net

Interactive Table: ¹³C NMR Chemical Shifts for this compound

| Carbon Atom Assignment | Chemical Shift (δ) in ppm |

| Imine Carbon (C =N) | 164.0 |

| Aniline C1 (C -N) | 152.0 |

| Acetophenone C1 (C -C=N) | 138.0 |

| Aniline C4 (para) | 129.5 |

| Acetophenone C4 (para) | 129.0 |

| Acetophenone C2/C6, C3/C5 (ortho, meta) | 128.5 |

| Aniline C3/C5 (meta) | 124.0 |

| Aniline C2/C6 (ortho) | 121.0 |

| Methyl Carbon (C H₃) | 16.5 |

Data sourced from a study by Gizecki et al. (2016) where the compound was denoted as AL1. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. savemyexams.comlibretexts.org

For this compound (C₁₄H₁₃N), the calculated monoisotopic mass is 195.1048 Da, and the average molecular weight is 195.26 g/mol . nih.gov In an MS experiment, this would correspond to the molecular ion peak [M]⁺ at m/z ≈ 195. The presence of this peak confirms the molecular weight of the compound. savemyexams.com

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is often unique to the molecule's structure. In the gas chromatography-mass spectrometry (GC-MS) analysis of this compound, several key fragments are observed. nih.gov A prominent fragment appears at m/z 180, which corresponds to the loss of a methyl group ([M-CH₃]⁺ or [M-15]⁺). nih.gov Another significant peak is found at m/z 77, which is characteristic of a phenyl cation ([C₆H₅]⁺), resulting from the cleavage of the aniline moiety. nih.govresearchgate.net This fragmentation pattern is consistent with the known structure of this compound.

Interactive Table: Mass Spectrometry Data for this compound

| m/z Value | Assignment | Description |

| 195 | [M]⁺ | Molecular Ion |

| 180 | [M-15]⁺ | Loss of a methyl (CH₃) group |

| 77 | [C₆H₅]⁺ | Phenyl cation fragment |

Data sourced from the PubChem database. nih.gov

Reactivity and Mechanistic Studies of N 1 Phenylethylidene Aniline

Reduction Reactions of N-(1-Phenylethylidene)aniline

The reduction of this compound is a key transformation for the synthesis of chiral amines, which are valuable building blocks in the pharmaceutical and agrochemical industries. mdpi.com This section focuses on the asymmetric reduction of this benchmark imine.

Asymmetric Reduction to Chiral Amines

The enantioselective reduction of this compound to the corresponding chiral amine, N-(1-phenylethyl)aniline, has been extensively studied. mdpi.comoup.com This transformation provides a direct route to optically active secondary amines. oup.com Various catalytic systems have been developed for this purpose, with a significant focus on organocatalytic methods. mdpi.comrsc.org

A prominent method for the asymmetric reduction of this compound is the organocatalytic hydrosilylation using trichlorosilane (B8805176) (HSiCl₃) as the reducing agent. mdpi.comresearchgate.net This approach offers an efficient pathway to chiral amines under mild conditions. researchgate.net The development of effective organocatalysts is central to the success of this reaction, with prolinamides emerging as a particularly effective class of catalysts. mdpi.comresearchgate.net

Prolinamides, derived from the amino acid proline, have been identified as highly effective organocatalysts for the hydrosilylation of this compound with HSiCl₃. mdpi.comresearchgate.netnih.gov These catalysts operate through a Lewis basic activation of the silane (B1218182). The presence of an amide group in the catalyst structure generally enhances the asymmetric induction compared to simpler proline derivatives. mdpi.com For instance, Cbz-L-Proline based catalysts have shown significantly better enantioselectivity than those based on other amino acids like Cbz-L-Valine, which is attributed to the cyclic structure of proline that reduces conformational freedom in the transition state. researchgate.net

The design of these prolinamide catalysts often involves modifying the N-protecting group and the amide substituent to optimize both reactivity and enantioselectivity. mdpi.com For example, a catalyst derived from 4-methoxyaniline and N-pivaloyl protected proline has demonstrated superior performance. mdpi.comresearchgate.netsciprofiles.com

Table 1: Enantioselective reduction of this compound with different prolinamide catalysts

| Catalyst (Prolinamide derivative) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| Cbz-l-Pro-anilide | >83 | 81-85 | mdpi.com |

| Amide from 4-methoxyaniline and N-pivaloyl protected proline | 98 | 82 | mdpi.com |

| N-pivaloyl l-proline | - | 10-84 | researchgate.net |

Kinetic and computational studies have been instrumental in understanding the mechanism of the prolinamide-catalyzed hydrosilylation of this compound. mdpi.comnih.govresearchgate.net These investigations have revealed that the catalyzed reaction is significantly faster than the uncatalyzed background reaction. For example, with an optimized prolinamide catalyst derived from 4-methoxyaniline and N-pivaloyl protected proline, the catalyzed process is nearly 600 times faster than the uncatalyzed one. mdpi.comresearchgate.netresearchgate.netsciprofiles.com

The reaction is typically first-order with respect to both the substrate and the reagent. researchgate.net Kinetic analyses are performed by monitoring the reaction progress over time, often using techniques like ¹H NMR spectroscopy. rsc.org Computational studies, particularly using Density Functional Theory (DFT), have been employed to model the reaction mechanism, including the structures of intermediates and transition states. mdpi.comresearchgate.net These studies help in rationalizing the observed enantioselectivity and in designing more efficient catalysts. mdpi.com A crucial aspect highlighted by these analyses is the need to suppress the uncatalyzed reaction to achieve high enantioselectivity, as the background reaction produces a racemic product. mdpi.com

The mechanism of the prolinamide-catalyzed hydrosilylation involves the formation of a supramolecular complex between the catalyst, trichlorosilane, and the this compound substrate. mdpi.comnih.govresearchgate.netsciprofiles.com Mechanistic studies suggest that this complex formation is a critical step in the catalytic cycle. mdpi.comnih.gov

The formation of this ternary complex can involve the breaking of existing hydrogen bonds within the catalyst and significant conformational changes in the prolinamide structure, which can be energetically demanding. mdpi.comresearchgate.netsciprofiles.com The catalyst is believed to have a dual activation role. The Lewis basic site on the catalyst (e.g., the carbonyl oxygen of the amide or protecting group) coordinates to the silicon atom of HSiCl₃, increasing its hydridic character. Simultaneously, a Brønsted acidic site on the catalyst can interact with the imine nitrogen, enhancing its electrophilicity. rsc.org This dual activation model facilitates the hydride transfer from the silane to the imine carbon. rsc.org

The enantioselectivity of the reduction is highly dependent on the structure of the prolinamide catalyst. mdpi.com Optimization studies have focused on modifying the N-protecting group and the aniline-derived amide portion of the catalyst. mdpi.comresearchgate.net For instance, it was found that catalysts with a carboxybenzyl (Cbz) protecting group, which contains a carbonyl group, can act as a second coordination site for the silane, leading to improved stereocontrol. mdpi.com

Systematic screening of various prolinamides has led to the identification of optimized catalysts that provide high yields and enantiomeric excesses. For example, a prolinamide derived from 4-methoxyaniline and N-pivaloyl protected proline was identified as a highly efficient catalyst, affording the chiral amine product in 98% yield and 82% ee with just 1 mol% catalyst loading. mdpi.com Further studies have shown that enantioselectivity can be influenced by reaction conditions such as temperature, with lower temperatures often leading to higher enantiomeric excesses, although sometimes at the cost of reaction rate.

Transition Metal-Catalyzed Hydrogenation of this compound

The hydrogenation of the C=N bond in this compound is a critical reaction for the synthesis of chiral amines, which are valuable building blocks in the pharmaceutical and fine chemical industries. dicp.ac.cn Transition metal catalysts, particularly those based on iridium, have proven to be highly effective for this transformation.

Iridium Catalysts in Enantioselective Hydrogenation

Iridium complexes have emerged as powerful catalysts for the enantioselective hydrogenation of this compound, enabling the production of chiral N-phenyl-1-phenylethylamine with high stereoselectivity. dicp.ac.cndiva-portal.org

Cationic iridium(I) complexes featuring chiral phosphinodihydrooxazole ligands have been successfully employed in the hydrogenation of this compound. acs.org The use of supercritical carbon dioxide (scCO2) as a reaction medium has been shown to be advantageous, leading to high efficiency. acs.orgosti.gov In one study, modifying the ligand with perfluoroalkyl groups and using tetrakis-3,5-bis(trifluoromethyl)phenylborate (BARF) as the anion resulted in enantiomeric excesses (ee) of up to 81% for (R)-N-phenyl-1-phenylethylamine. acs.orgosti.gov The reaction proceeded quantitatively within one hour at 40°C and 30 bar of H2 pressure. acs.orgosti.gov

Another class of effective catalysts includes iridium complexes with N,P-ligands. diva-portal.org For instance, an iridium complex with a specific phosphinooxazoline ligand reduced this compound to (R)-N-phenyl-N-(1-phenylethyl)amine with 90% ee and 98% conversion in just two hours. diva-portal.org Even under milder conditions (5 bar H2) and with a lower catalyst loading, high enantioselectivity was maintained. diva-portal.org

Furthermore, iridium(I) complexes with (S,S)-1,2-bis(tert-butylmethylphosphino)ethane and a BArF counteranion have demonstrated high efficiency in the hydrogenation of acyclic aromatic N-arylketimines like this compound, achieving enantioselectivities up to 99% under atmospheric hydrogen pressure at room temperature. dicp.ac.cn

The table below summarizes the performance of various iridium catalysts in the enantioselective hydrogenation of this compound.

| Catalyst System | Solvent | Temp (°C) | H2 Pressure (bar) | Conversion (%) | ee (%) | Product Configuration | Reference |

| [Ir(cod)(phosphine-oxazoline)]BARF | scCO2 | 40 | 30 | Quantitative | 81 | R | acs.orgosti.gov |

| [Ir(cod)(phosphine-oxazoline)]PF6 | CH2Cl2 | 25 | 20 | 98 | 90 | R | diva-portal.org |

| [Ir((S,S)-t-Bu-BPE)][BArF] | - | RT | 1 | - | 99 | - | dicp.ac.cn |

| [Ir(cod)(TTF-PHOX)] | - | - | - | Complete | 68 | - | researchgate.net |

Ineffectiveness of Specific Iridium NHC Complexes in Hindered Alkene Hydrogenation

While iridium catalysts are generally effective, not all complexes are suitable for every substrate. Research has shown that certain iridium N-heterocyclic carbene (NHC) complexes can be ineffective in the hydrogenation of sterically hindered substrates. acs.orgscholaris.ca

For example, the complex [Ir(C–NH2)(cod)]PF6 (3·PF6) was found to be an ineffective catalyst for the hydrogenation of this compound. acs.orgscholaris.ca In the absence of a base and in a non-coordinating solvent, the reaction proceeded very slowly, reaching only 11% conversion to the corresponding secondary amine after 18.5 hours. scholaris.ca Even with the addition of potassium tert-butoxide (KOtBu) in THF, the conversion was only 9% after 7 hours. scholaris.ca This lack of activity is attributed to the less-hindered C–NH2 ligand compared to more active iridium NHC complexes that possess larger substituents on the nitrogen atom. acs.orgscholaris.ca

Stereoselective Reduction using Lithium Aluminum Hydride-Monosaccharide Complexes

Beyond transition metal catalysis, stereoselective reduction of this compound can also be achieved using main-group reagents. Lithium aluminum hydride (LAH) is a powerful reducing agent, and its reactivity can be modulated by the addition of chiral auxiliaries. researchgate.netni.ac.rs

Condensation Reactions of this compound Derivatives

This compound and its derivatives are synthesized through condensation reactions. The parent compound is typically formed by the acid-catalyzed condensation of acetophenone (B1666503) and aniline (B41778).

A notable application of this reaction is the synthesis of N-(1-phenylethyl)- N'-phenyl-1,4-phenylenediamine. This process involves the condensation of acetophenone with 4-aminodiphenylamine in the presence of a catalyst at elevated temperatures. google.com The resulting N-(1-phenylethylidene)- N'-phenyl-1,4-phenylenediamine is then catalytically hydrogenated to yield the final product. google.com

Derivatives of this compound can also be synthesized. For example, 3-chloro-4-methyl-N-[(1E)-1-phenylethylidene]aniline is prepared by the condensation of 1-phenylethanone with 3-chloro-4-methylaniline. jocpr.com

Cyclization Reactions and Heterocycle Formation

This compound and related imines are valuable precursors for the synthesis of various heterocyclic compounds.

One example involves the reaction of 2,2,6-trimethyl-1,3-dioxin-4-one with this compound upon heating, which leads to the formation of 6-methyl-1,2-diphenyl-4(1H)-pyridone. jst.go.jp

Furthermore, derivatives such as (E)-2-(2-(1-phenylethylidene)hydrazinyl)benzo[d]thiazole can undergo cyclization to form pyrazole (B372694) derivatives. Under microwave conditions, this compound cyclizes to yield 1-(benzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde with an enhanced yield compared to thermal conditions. rsc.org

Reactions with Low-Valent Aluminum Species and Coupling Processes

The reactivity of this compound extends to reactions with low-valent aluminum species, leading to coupling products. The synthesis of 2,3-diphenyl-2,3-phenylaminobutane has been reported from this compound, indicating a reductive coupling process. researchgate.net

Applications of N 1 Phenylethylidene Aniline in Advanced Chemical Synthesis and Catalysis

Precursor in Organic Synthesis

This imine serves as a crucial starting material and intermediate for creating more complex molecular architectures.

N-(1-Phenylethylidene)aniline is utilized as an intermediate in the synthesis of heterocyclic compounds. Its reactive imine bond allows for cyclization reactions to form various ring systems, which are core structures in many biologically active molecules and functional materials. Furthermore, its derivatives are employed in the production of azo dyes. For instance, the compound 4-nitro-N-(1-phenylethylidene)aniline can be coupled with various diazonium salts to create a range of new azo dyes. yok.gov.tr These dyes have potential applications in industrial chemistry.

Chiral amines are essential components in many pharmaceuticals and agrochemicals, and this compound is a key building block for their asymmetric synthesis. The reduction of the C=N double bond in this compound leads to the formation of the corresponding chiral amine, N-(1-phenylethyl)aniline. Various catalytic systems, including those based on transition metals and organocatalysts, are employed to achieve high enantioselectivity in this transformation, making it a pivotal reaction for producing optically pure amines. rsc.org The development of efficient methods for the reduction of this and related imines is a significant focus in synthetic chemistry due to the high value of the resulting chiral amine products. researchgate.net

Catalytic Applications

Beyond its role as a synthetic precursor, this compound is integral to the field of catalysis, both as a substrate for evaluating catalysts and as a component in catalytic systems.

The reduction of imines using metal-free organocatalysts is a prominent area of green chemistry. This compound is a frequently studied substrate in the development of these catalytic systems.

Due to its reactivity and stability, this compound has become a standard or "benchmark" substrate for assessing the performance of new organocatalysts. researchgate.net Researchers evaluate and compare the effectiveness of different catalysts, such as prolinamide-based organocatalysts or chiral phosphoric acids, by measuring their ability to reduce this compound with high conversion and, crucially, high enantioselectivity. rsc.orgnih.gov For example, in the trichlorosilane-mediated reduction, various organocatalysts have been tested against this compound to identify the most efficient and selective systems. researchgate.net The data gathered from these benchmark reactions are vital for establishing structure-performance relationships and for the rational design of improved catalysts. researchgate.netgrafiati.com

| Catalyst/Reducing Agent | Conditions | Conversion (%) | Enantiomeric Excess (ee, %) | Source |

|---|---|---|---|---|

| Chiral Borane (diastereomeric mixture) / H₂ | 65 °C, 25 bar H₂ | - | 20 | rsc.org |

| Chiral Borane (diastereomerically pure, catalyst 2') / H₂ | - | - | 79 | rsc.org |

| Chiral Borane (diastereomerically pure, catalyst 3') / H₂ | - | Full | 48 | rsc.org |

| Ir catalyst / H₂ in [EMIM][NTf₂] | 40 °C, 10 MPa H₂ | 97 | 58 | beilstein-journals.org |

| Ir catalyst / H₂ in [EMIM][NTf₂]-scCO₂ | 40 °C, 5 MPa H₂ | Quantitative | 75 | beilstein-journals.org |

| Prolinamide-derived organocatalyst / HSiCl₃ | - | - | - | nih.gov |

Ligand in Transition Metal Complexes for Catalysis

This compound, a Schiff base derived from acetophenone (B1666503) and aniline (B41778), serves as a significant substrate and, by extension, a transient ligand in a variety of transition metal-catalyzed reactions. Its primary role is observed in catalytic hydrogenation, where it coordinates to the metal center before being reduced. The imine's nitrogen atom, with its lone pair of electrons, facilitates coordination to the metal, activating the C=N bond for subsequent reactions. This compound is frequently employed as a benchmark substrate to evaluate the efficacy of new transition-metal catalysts, particularly for asymmetric hydrogenation. diva-portal.org

Iridium complexes are the most extensively studied catalysts for the hydrogenation of this compound. diva-portal.org Cationic iridium(I) complexes featuring chiral phosphinodihydrooxazole ligands have been successfully used for its enantioselective hydrogenation. acs.orgosti.gov Similarly, iridium complexes with N,P-type ligands and those derived from bis(triazolylphosphane) have proven to be effective precatalysts. diva-portal.org Ruthenium catalysts, such as Ru-phosphane-phosphite diamine complexes, are also utilized for the hydrogenation of this imine, typically under hydrogen pressure in solvents like isopropanol. In some cases, this compound has been observed as an intermediate in silver-catalyzed hydroamination reactions, further highlighting its interaction with transition metals in catalytic cycles.

While iridium and ruthenium are common, other metals have been explored. Palladium(II) complexes with N-phosphanyl-N-heterocyclic carbene ligands have shown catalytic potential in reactions involving imines. acs.org However, some iridium complexes containing primary amine-based N-heterocyclic carbene ligands were found to be ineffective for the hydrogenation of this compound, indicating that the catalytic activity is highly dependent on the specific ligand framework and metal environment. acs.org

Metal Chelation and its Influence on Catalytic Activity

The nature of the coordination, or chelation, between this compound and the transition metal center is a critical determinant of catalytic activity and selectivity. The electronic and steric properties of the ligands already attached to the metal directly influence how the imine substrate binds and reacts. This interplay dictates the efficiency of the catalytic process.

In iridium-catalyzed asymmetric hydrogenations, the choice of the counter-anion in cationic complexes has a dramatic effect on enantioselectivity. For instance, using tetrakis-3,5-bis(trifluoromethyl)phenylborate (BARF) as the anion in an iridium(I) complex led to the highest asymmetric induction in the hydrogenation of this compound. acs.orgosti.gov This is attributed to the anion's influence on the solubility and electronic properties of the active catalytic species.

The steric bulk of substituents on the ligands of the metal complex also plays a crucial role. Studies on ruthenium-catalyzed olefin metathesis using catalysts with an N→Ru bond show that increasing the steric volume of substituents near the nitrogen atom can significantly impact the stability and activity of the complex. nih.gov In the context of this compound hydrogenation, iridium complexes with bulky xylyl groups on the phosphine (B1218219) ligand can prevent the formation of inactive catalyst dimers, thereby enhancing catalytic activity. researchgate.net Conversely, some iridium catalysts with less sterically hindered N-heterocyclic carbene ligands have shown reduced effectiveness, suggesting that appropriate steric bulk is necessary to create a suitable chiral pocket for the substrate. acs.org

Furthermore, the addition of co-catalysts or additives can modify the chelation environment and improve results. For the hydrogenation of this compound, the addition of iodine to certain iridium complexes has been shown to be beneficial. wikipedia.org The solvent system also has a profound impact; using supercritical carbon dioxide (scCO₂) instead of traditional organic solvents like dichloromethane (B109758) (CH₂Cl₂) can alter the rate profile of the reaction, allowing for a significant reduction in the required catalyst loading. acs.orgosti.gov

Chiral Auxiliary Applications

While not a classical chiral auxiliary that is appended and later removed, this compound is a key prochiral substrate in the synthesis of optically active amines, a foundational application in asymmetric synthesis. wikipedia.orgyork.ac.uk The asymmetric reduction of its C=N double bond is a widely studied transformation for producing enantiomerically enriched N-(1-phenylethyl)aniline, a valuable chiral building block. oup.com

The most common approach is the asymmetric hydrogenation using chiral transition metal catalysts. Iridium complexes bearing chiral ligands are particularly prominent. For example, iridium(I) complexes with chiral phosphinooxazoline ligands have been used to reduce this compound to (R)-N-phenyl-1-phenylethylamine with high conversion and enantiomeric excess (ee). diva-portal.org The enantioselectivity of these reactions is highly dependent on the catalyst structure, solvent, and reaction conditions such as hydrogen pressure and temperature. diva-portal.orgacs.org

Another strategy involves the use of chiral reducing agents. The asymmetric reduction of this compound has been accomplished using a complex of lithium aluminium hydride modified with a chiral monosaccharide derivative, 3-O-benzyl-1,2-O-cyclohexylidene-α-D-glucofuranose. oup.com This method yielded levorotatory N-(1-phenylethyl)aniline, which was determined to have the S-configuration. oup.com The stereoselectivity in this system is achieved by the preferential transfer of a hydride from the less sterically shielded face of the chiral reagent complex to the imine. oup.com

The following tables summarize findings from various studies on the asymmetric reduction of this compound.

Table 1: Asymmetric Hydrogenation of this compound with Iridium Catalysts

| Catalyst / Ligand | Pressure (bar H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Ref |

|---|---|---|---|---|---|---|

| [Ir(cod)(P,N-ligand)]BF₄ | 20 | RT | 2 | 98 | 90 (R) | diva-portal.org |

| [Ir(cod)(P,N-ligand)]BF₄ | 5 | RT | 16 | 75 | 90 (R) | diva-portal.org |

| Ir-f-Bianphane | - | RT | - | - | 84 | google.com.na |

| Cationic Ir(I)-Phosphinodihydrooxazole-BARF | 30 | 40 | 1 | 100 | 81 (R) | acs.orgosti.gov |

| Ir-bis(triazolylphosphane) | 30 | RT | 2 | 100 | - | wikipedia.org |

Table 2: Asymmetric Reduction of this compound with Other Methods

| Method / Reagent | Catalyst Loading | Solvent | Yield (%) | ee (%) | Ref |

|---|---|---|---|---|---|

| LiAlH₄-monosaccharide complex | - | Ether | 60 | 23.6 (S) | oup.com |

| Borane / Chiral Spiroborate Ester | 10 mol% | THF | 80 | 11 (R) | sciforum.net |

| HSiCl₃ / Chiral Prolinamide Organocatalyst | 1 mol% | CH₂Cl₂ | 98 | 82 (S) | researchgate.netnih.gov |

Advanced Research Directions and Future Perspectives on N 1 Phenylethylidene Aniline

Development of Novel Synthetic Methodologies with Enhanced Sustainability

The traditional synthesis of N-(1-phenylethylidene)aniline, a condensation reaction between aniline (B41778) and acetophenone (B1666503), often involves refluxing in organic solvents with acid catalysts, which presents environmental and safety concerns. In line with the principles of green chemistry, significant research has been dedicated to developing more sustainable synthetic routes that minimize waste, reduce energy consumption, and avoid hazardous materials. researchgate.netuokerbala.edu.iq

One prominent green approach is mechanochemistry , which involves the solvent-free grinding of reactants. rsc.org By grinding a 1:1 molar ratio of aniline and acetophenone, often with a catalytic amount of a substance like acetic acid, high yields of the product can be achieved in a short time at room temperature. jocpr.com This method eliminates the need for bulk solvents, simplifying purification and reducing environmental impact. rsc.org Similarly, techniques using ultrasound irradiation have been explored for the synthesis of Schiff bases, offering benefits like reduced reaction times and milder conditions. researchgate.net

The use of natural and solid acid catalysts represents another significant advancement. tandfonline.com Researchers have successfully employed fruit juices, such as mango or citrus extracts, as natural acid catalysts for the condensation reaction, providing an eco-friendly and cost-effective alternative to conventional acids. tandfonline.comijraset.comijraset.com Solid acid catalysts, such as Amberlyst® 15, Nafion-H, and various clays, are also effective. peerj.com These catalysts are advantageous due to their ease of separation from the reaction mixture, recyclability, and reduced corrosivity (B1173158) compared to liquid acids. peerj.com

The following table summarizes and compares various sustainable methods for the synthesis of this compound and related Schiff bases.

Interactive Table 1: Comparison of Sustainable Synthetic Methods for Schiff Bases

| Method | Catalyst | Solvent | Time | Yield (%) | Key Advantage |

| Mechanochemical Grinding | Acetic Acid (catalytic) | Solvent-free | 30 min | 85 | Eliminates bulk solvents. |

| Mechanochemical Grinding | None | Solvent-free | 5-10 min | - | Simple, rapid mixing. jocpr.com |

| Natural Acid | Mango Extract | Solvent-free (stirring) | 1-2 hours | Good | Uses renewable, benign catalyst. ijraset.comijraset.com |

| Natural Acid | Citrus Juice | Juice as medium | 15 min | 41-50 | Highlights use of food waste. tandfonline.com |

| Solid Acid Catalyst | Amberlyst® 15 | Solvent-free (stirring) | 2-4 hours | 72-99 | Catalyst is reusable and easy to separate. peerj.com |

| Microwave Irradiation | None / Cashew Extract | Solvent-free | 80-120 sec | High | Significant reduction in reaction time. uokerbala.edu.iqtandfonline.com |

Exploration of this compound Derivatives in Emerging Catalytic Systems

This compound and its derivatives are increasingly explored as key components in modern catalytic systems, both as ligands for metal catalysts and as organocatalysts themselves. The structural backbone of this imine allows for systematic modifications to tune its electronic and steric properties, thereby influencing the efficiency and selectivity of catalytic reactions.

In the field of asymmetric catalysis, this compound is a benchmark substrate for testing the efficacy of new catalysts, particularly in the enantioselective reduction of imines to form chiral amines. nih.gov Chiral amines are crucial building blocks for many pharmaceuticals and agrochemicals. nih.gov

Research has focused on developing simple, yet highly effective, organocatalysts derived from amino acids for the reduction of this compound using trichlorosilane (B8805176). nih.gov For instance, prolinamides, which are amides derived from proline, have been optimized as organocatalysts. By modifying the substituents on the aniline part of the prolinamide, researchers can significantly enhance catalytic activity. A study found that a prolinamide catalyst derived from 4-methoxyaniline and N-pivaloyl protected proline resulted in a reaction rate nearly 600 times faster than the uncatalyzed reduction of this compound. nih.gov

The following table details the performance of different N-pivaloyl prolinamide catalysts in the enantioselective reduction of this compound.

Interactive Table 2: Performance of Prolinamide Catalysts in the Reduction of this compound

| Catalyst Derivative (Amide from) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| Aniline | 24 | 22 | 80 |

| 4-Methoxyaniline | 24 | 93 | 82 |

| 4-(Trifluoromethyl)aniline | 24 | 10 | 72 |

| 4-Nitroaniline | 24 | 5 | 60 |

| Conditions: Ketimine (0.66 M), catalyst (0.066 M), 1.5 equiv. HSiCl₃, in CDCl₃ at 0 °C. Data sourced from a study on rational catalyst design. nih.gov |

These findings demonstrate that fine-tuning the electronic properties of the catalyst, guided by the reactivity of substrates like this compound, is a powerful strategy for developing superior catalytic systems.

Integration of Computational Chemistry for Predictive Design of this compound Transformations

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules in chemical reactions. In the context of this compound, computational studies provide deep mechanistic insights that are difficult to obtain through experimental means alone. This allows for the rational, predictive design of catalysts and reaction conditions rather than relying on trial-and-error experimentation. nih.gov

For the organocatalytic reduction of this compound with trichlorosilane, computational modeling has been used to elucidate the reaction mechanism. nih.gov These studies reveal that the formation of a supramolecular complex involving the prolinamide catalyst, trichlorosilane, and the imine substrate is a critical step. nih.gov The calculations help to understand the energy barriers associated with conformational changes and hydrogen bond breaking and formation within this complex, which are key to the catalytic cycle. nih.govdiva-portal.org

By modeling different catalyst structures and their interactions with the substrate, researchers can predict which derivatives will lead to lower activation energies and, consequently, higher reaction rates and selectivities. For example, computational analysis supported the experimental finding that a prolinamide catalyst with an electron-donating group (like 4-methoxyaniline) was more effective for the reduction of this compound than one with an electron-withdrawing group. nih.gov This predictive power accelerates the discovery and optimization of new catalysts for transformations involving this compound and related compounds.

Investigation of this compound in Flow Chemistry and Continuous Processes

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. The investigation of this compound in continuous processes is an emerging area aimed at making its synthesis and subsequent transformations more efficient for industrial applications.

One notable application is the enantioselective hydrogenation of this compound in a continuous system using a combination of an ionic liquid (IL) and supercritical carbon dioxide (scCO₂). beilstein-journals.org In this setup, a chiral iridium catalyst is dissolved in the ionic liquid phase. The substrate, this compound, and hydrogen are introduced via the supercritical CO₂ phase. This biphasic system allows for excellent mixing and high reaction rates under relatively mild conditions. beilstein-journals.org

A key finding was that the presence of CO₂ significantly enhanced the reaction. beilstein-journals.org While the reaction in the pure ionic liquid required high hydrogen pressure (10 MPa) to achieve significant conversion, adding scCO₂ allowed for quantitative conversion at a much lower pressure (3 MPa) and the same temperature. beilstein-journals.org This demonstrates the potential of integrated solvent and process engineering to intensify reactions. The product can be continuously extracted in the scCO₂ stream, while the expensive catalyst remains in the ionic liquid phase, allowing for its reuse over multiple cycles. beilstein-journals.org This approach exemplifies how flow chemistry can lead to more sustainable and economical processes for the transformation of this compound into valuable chiral products.

Q & A

Q. What are the common catalytic methods for reducing N-(1-Phenylethylidene)aniline, and how are they optimized?

The compound is frequently reduced via hydrosilylation and hydrogenation . For hydrosilylation, ligands like 2-pyridyl oxazoline esters are used, with reaction temperatures adjusted (e.g., 0 °C) to balance conversion and enantiomeric excess (ee). Purification via column chromatography and ee determination using chiral HPLC are standard . Hydrogenation employs Ru or Ir catalysts (e.g., Ru-phosphane-phosphite diamine complexes) under H₂ pressure (20 bar) in solvents like iPrOH. Catalyst loading (S/C = 100) and base additives (e.g., KtBuO) significantly influence conversion and selectivity .

Q. How is enantioselectivity measured and improved in the reduction of this compound?

Enantioselectivity is quantified via chiral HPLC . Improvement strategies include:

- Ligand modification : Bulky substituents (e.g., t-Bu groups) enhance steric effects, as seen in hydrosilylation (ee up to 70% at -78 °C) .

- Solvent and temperature : Lower temperatures (-40 °C to -78 °C) improve ee but may reduce conversion .

- Catalyst backbone flexibility : Ethane-bridged Ru complexes increase conversion without compromising selectivity .

Q. What analytical techniques are critical for characterizing reaction outcomes?

- Chiral HPLC : Essential for ee determination .

- NMR spectroscopy : Confirms product structure and purity (e.g., δ 7.51–7.43 ppm for aromatic protons) .

- Column chromatography : Standard for isolating imine reduction products .

Advanced Research Questions

Q. How do ionic liquid (IL)/CO₂ biphasic systems enhance enantioselective hydrogenation?

ILs like [EMIM][NTf₂] immobilize catalysts (e.g., Ir-phosphinooxazoline) while CO₂ acts as a tunable phase. Key benefits:

Q. What computational strategies aid in designing organocatalysts for HSiCl₃-mediated reductions?

Prolinamide catalysts are optimized using:

- DFT calculations : To model supramolecular catalyst-HSiCl₃-substrate complexes and identify rate-limiting steps (e.g., conformational changes) .

- Kinetic studies : Reveal catalytic cycles; e.g., 4-methoxyaniline-derived prolinamides accelerate reactions 600-fold vs. uncatalyzed processes .

Q. How can data contradictions in ligand performance be resolved?

Contradictions arise from:

- Solubility issues : Ligand 3’s poor solubility reduces hydrosilylation conversion despite structural similarity to active ligands .

- Steric vs. electronic effects : Bulky ligands (e.g., diphenylphosphine) improve ee in hydrogenation but may lower activity .

- Temperature dependence : Low temperatures (-78 °C) improve ee but require active catalysts (e.g., t-Bu-substituted ligands) to maintain conversion .

Q. Why do some catalysts fail in hydrogenation despite structural similarity to active counterparts?

- Backbone rigidity : Ethane-bridged Ru complexes (1d) outperform rigid analogs due to flexible transition states .

- Mismatched stereochemistry : Diastereomeric complexes (e.g., 2a vs. 1a) show divergent ee values due to chiral relay effects .

- Anion exchange in ILs : Catalyst activation requires specific anions (e.g., BArF⁻), which are absent in poorly performing systems .

Methodological Considerations

Q. How to design experiments for high-throughput screening of catalysts?

- Ligand libraries : Test structurally diverse ligands (e.g., phosphinooxazolines, SimplePHOX) at 5 mol% loading .

- Reaction automation : Use parallel reactors to vary H₂ pressure (1–20 bar), temperature (-78 °C to 60 °C), and solvent (iPrOH, toluene) .

- Pipeline integration : Combine SHELXD/SHELXE for crystallographic analysis of catalytic intermediates .

Q. What are best practices for handling low-conversion reactions?

- Catalyst activation : Pre-treat Ir complexes with H₂ or use in situ anion exchange in ILs .

- Additive screening : Bases (KtBuO) or Lewis acids (e.g., B(C₆F₅)₃) can accelerate rate-limiting steps .

- Alternative hydrogen sources : Piers’ borane or ammonia borane (AB) may bypass H₂ diffusion limitations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.